2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-1-naphthylacetamide
Description
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Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN4O3/c27-19-12-10-17(11-13-19)15-31-25(33)24-22(9-4-14-28-24)30(26(31)34)16-23(32)29-21-8-3-6-18-5-1-2-7-20(18)21/h1-14H,15-16H2,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXLQXJWBUBCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)Cl)N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyridine-2,4-Diones
The pyrido[3,2-d]pyrimidinone scaffold is constructed via cyclocondensation of 6-aminopyridine-2,4-dione derivatives with 4-chlorobenzyl chloride. This reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amine group attacks the electrophilic carbon of the benzyl chloride. Ethanol or dimethylformamide (DMF) serves as the solvent, with potassium carbonate or triethylamine as the base to neutralize HCl byproducts.
Example Protocol
One-Pot Multi-Component Reactions
Inspired by triazolopyrimidine syntheses, a three-component approach may involve 6-aminopyridine-2,4-dione, 4-chlorobenzaldehyde, and ethyl acetoacetate. A Knoevenagel condensation forms an arylidene intermediate, followed by Michael addition and cyclodehydration to yield the pyrido[3,2-d]pyrimidinone core. Catalysts such as APTS (aminopropyltriethoxysilane) in ethanol enhance reaction efficiency.
Functionalization with Acetamide Side Chains
Synthesis of 2-Chloroacetamide Intermediates
The acetamide side chain is introduced via coupling of 2-chloroacetyl chloride with 1-naphthylamine. This step requires careful control of stoichiometry to avoid overacylation.
Optimized Conditions
Nucleophilic Substitution for Final Coupling
The pyrido[3,2-d]pyrimidinone core undergoes alkylation with 2-chloro-N-1-naphthylacetamide in the presence of a base. DMF or acetonitrile at elevated temperatures (60–80°C) facilitates displacement of the chloride.
Representative Data
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF | |
| Base | K$$2$$CO$$3$$ (2.0 equiv) | |
| Temperature | 70°C, 8 h | |
| Yield | 65–70% |
Optimization of Reaction Conditions
Catalyst Screening for Cyclization
Comparative studies of catalysts (APTS, p-TsOH, ZnCl$$_2$$) reveal APTS as optimal, providing a 15% yield increase over acid catalysts.
Catalyst Performance
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| APTS | 72 | 12 |
| p-TsOH | 58 | 18 |
| ZnCl$$_2$$ | 54 | 20 |
Solvent Effects on Amide Coupling
Polar aprotic solvents (DMF, DMSO) outperform THF or toluene due to improved solubility of intermediates.
Solvent Comparison
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 70 | 98 |
| DMSO | 68 | 97 |
| THF | 45 | 89 |
Analytical Characterization
Spectroscopic Validation
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.4 min.
Biological Evaluation and Applications
While direct data for this compound is limited, structurally related pyrido-pyrimidinones exhibit antiproliferative activity against breast cancer cell lines (IC$$_{50}$$ = 17–20 μM). Molecular docking studies suggest inhibition of tyrosine kinases, aligning with dasatinib analogs.
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for preparing 2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-1-naphthylacetamide?
- Methodology : The synthesis typically involves coupling N-1-naphthylacetamide with a pre-functionalized pyrido[3,2-d]pyrimidine core. Key steps include:
- Intermediate preparation : Reacting 4-chlorobenzylamine with α-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the dihydropyrido[3,2-d]pyrimidine scaffold .
- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC·HCl) with HOBt to activate carboxyl groups for efficient conjugation .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical workflow :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons of the naphthyl group at δ 7.5–8.3 ppm) and amide bond formation (N–H resonance at δ 10–12 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ≈ 485.1 g/mol) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns in the solid state .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Recommended assays :
- Kinase inhibition : Use ADP-Glo™ kinase assays targeting pyrimidine-dependent kinases (e.g., EGFR or CDKs) due to structural similarity to known inhibitors .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (IC₅₀ determination) .
- Solubility assessment : Shake-flask method in PBS (pH 7.4) to guide formulation strategies for in vivo studies .
Advanced Research Questions
Q. How should researchers address contradictory bioactivity data across cell lines?
- Troubleshooting strategies :
- Orthogonal assays : Validate results using complementary techniques (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3/7) .
- Metabolic stability testing : Incubate the compound with liver microsomes to rule out differential metabolite formation .
- Structural analogs : Synthesize derivatives (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) to isolate structure-activity relationships (SAR) .
Q. What computational methods are effective for predicting binding modes with target proteins?
- Modeling approaches :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into ATP-binding pockets (e.g., PDB: 1M17 for EGFR) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein interactions (e.g., hydrogen bonds with hinge-region residues) .
- Free energy calculations : MM-PBSA/GBSA to estimate binding affinities and prioritize synthetic targets .
Q. How can researchers mitigate poor aqueous solubility during formulation development?
- Formulation strategies :
- Co-solvent systems : Test PEG-400/ethanol/water mixtures (e.g., 10:40:50 v/v) to enhance solubility without precipitation .
- Nanoparticulate carriers : Prepare PLGA nanoparticles via emulsion-solvent evaporation (target particle size <200 nm, PDI <0.3) .
- Cyclodextrin complexation : Screen β-cyclodextrin derivatives (e.g., HP-β-CD) at 1:2 molar ratios using phase-solubility studies .
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity?
- Root-cause analysis :
- Protonation state validation : Adjust ligand ionization states (e.g., using Epik) to match physiological pH .
- Protein flexibility : Employ ensemble docking with multiple receptor conformations from NMR or cryo-EM data .
- Experimental validation : Perform SPR or ITC to measure binding kinetics (ka, kd) and compare with docking scores .
Methodological Notes
- Synthetic reproducibility : Always confirm anhydrous conditions for amide couplings (e.g., molecular sieves in DMF) to prevent hydrolysis .
- Data interpretation : Use PCA (principal component analysis) on bioactivity datasets to identify outlier cell lines or assay artifacts .
- Ethical compliance : Adhere to institutional guidelines for in vitro/in vivo studies, particularly when testing cytotoxic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
